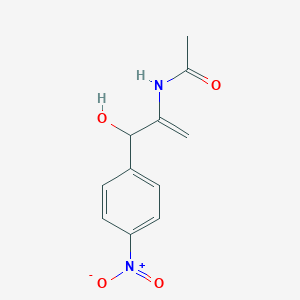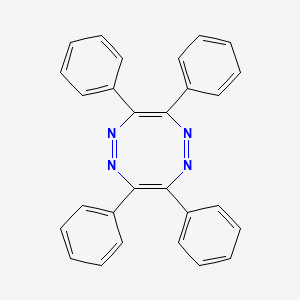
tert-Butyl Isopropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl Isopropyl sulfide: is an organic compound with the chemical formula C7H16S . It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. The structure of this compound includes a tert-butyl group and an isopropyl group attached to the sulfur atom. This compound is known for its unique chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl Isopropyl sulfide can be synthesized through the reaction of tert-butyl alcohol with isopropyl mercaptan in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the sulfide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting tert-butyl chloride with sodium isopropyl sulfide. This method involves the use of a solvent such as dimethyl sulfoxide and requires careful control of temperature and reaction time to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl Isopropyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild heating.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl Isopropyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl Isopropyl sulfide involves its ability to form stable carbon-sulfur bonds. The sulfur atom in the compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with thiol groups in proteins and enzymes, potentially affecting their function and activity.
Comparison with Similar Compounds
tert-Butyl Isopropyl sulfide can be compared with other similar sulfides such as:
tert-Butyl Methyl sulfide: Similar structure but with a methyl group instead of an isopropyl group.
Isopropyl Methyl sulfide: Contains an isopropyl group and a methyl group attached to the sulfur atom.
tert-Butyl Ethyl sulfide: Contains an ethyl group instead of an isopropyl group.
Uniqueness: The unique combination of tert-butyl and isopropyl groups in this compound provides distinct steric and electronic properties, making it a valuable compound for specific chemical reactions and applications.
Properties
CAS No. |
44657-76-3 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-6(2)8-7(3,4)5/h6H,1-5H3 |
InChI Key |
OBGJHUWOEJFPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)






![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)
![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)
